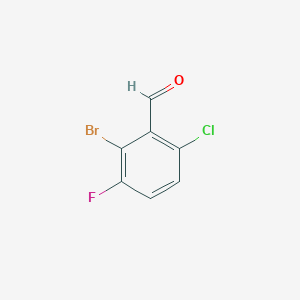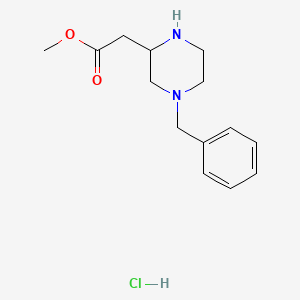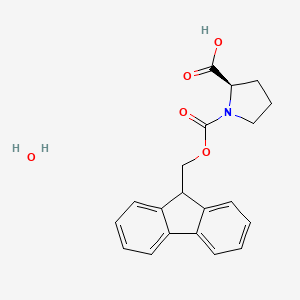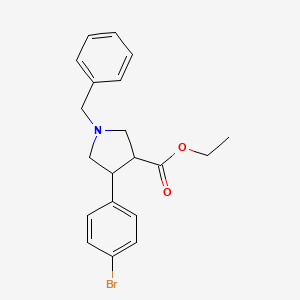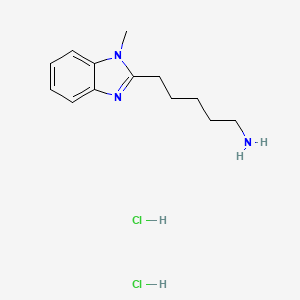
5-(1-Methyl-1H-benzimidazol-2-yl)pentan-1-amine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1-Methyl-1H-benzimidazol-2-yl)pentan-1-amine dihydrochloride is a chemical compound with the molecular formula C13H19N3 . It has an average mass of 217.310 Da and a monoisotopic mass of 217.157898 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzimidazole ring attached to a pentan-1-amine chain with a methyl group on the benzimidazole ring .科学的研究の応用
MBI-5 has been studied for its potential applications in scientific research. It has been shown to exhibit anti-inflammatory and anti-fungal activities in vitro. In addition, it has been used in studies of the regulation of gene expression, as well as in studies of the role of calcium in cell signaling. It has also been used in studies of the role of protein kinases in signal transduction pathways.
作用機序
The exact mechanism of action of MBI-5 is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in signal transduction pathways. In addition, it has been shown to interact with certain ion channels, which may explain its anti-inflammatory and anti-fungal activities.
Biochemical and Physiological Effects
The biochemical and physiological effects of MBI-5 are still being studied. However, it has been shown to inhibit the activity of certain enzymes involved in signal transduction pathways, as well as to interact with certain ion channels. In addition, it has been shown to possess anti-inflammatory and anti-fungal activities.
実験室実験の利点と制限
MBI-5 has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is stable and soluble in a variety of solvents. In addition, it has been shown to interact with certain ion channels and enzymes involved in signal transduction pathways, which makes it useful for studying these pathways. However, MBI-5 is not suitable for use in in vivo experiments, as it is toxic and has been shown to cause adverse effects in animals.
将来の方向性
There are a number of potential future directions for research involving MBI-5. These include further studies of its mechanism of action, as well as its potential applications in the fields of biochemistry, physiology, and pharmacology. In addition, further studies of its anti-inflammatory and anti-fungal activities are warranted. Finally, further studies of its potential toxicity and adverse effects in animals are needed in order to determine its safety for use in in vivo experiments.
合成法
MBI-5 can be synthesized by a number of different methods. One of the most common methods involves the reaction of 1-methyl-1H-benzimidazole-2-thiol with 1-methyl-1H-benzimidazole-2-ylmethylpentan-1-amine in the presence of an acid catalyst. This reaction produces 5-(1-methyl-1H-benzimidazole-2-yl)pentan-1-amine dihydrochloride.
特性
IUPAC Name |
5-(1-methylbenzimidazol-2-yl)pentan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3.2ClH/c1-16-12-8-5-4-7-11(12)15-13(16)9-3-2-6-10-14;;/h4-5,7-8H,2-3,6,9-10,14H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGIUCMYGSIDAPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CCCCCN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



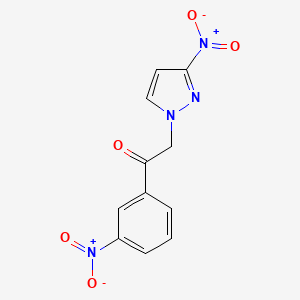
![1-[2-(1,3-Dioxan-2-yl)ethyl]-3-nitro-1H-pyrazole](/img/structure/B6362787.png)
![(2-Methylpropyl)[(3-phenoxyphenyl)methyl]amine hydrochloride](/img/structure/B6362803.png)
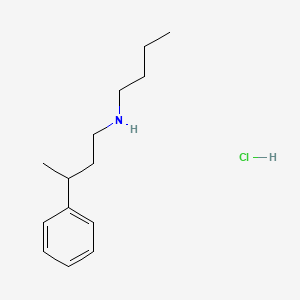
amine hydrochloride](/img/structure/B6362817.png)
![(Butan-2-yl)({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6362839.png)
![(Butan-2-yl)[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine hydrochloride](/img/structure/B6362847.png)
![[1,3]Dioxolo[4,5-b]pyridine-2-thione](/img/structure/B6362849.png)
